molecular formula C4H4BrN3 B017363 2-Amino-5-bromopyrimidine CAS No. 7752-82-1

2-Amino-5-bromopyrimidine

Cat. No.: B017363
CAS No.: 7752-82-1
M. Wt: 174 g/mol
InChI Key: UHRHPPKWXSNZLR-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyrimidine, also known as ABP, is an organic compound that is widely used in scientific research. It is a common building block for the synthesis of a variety of compounds and its use has been growing in recent years. ABP is a versatile compound that has been used in various fields such as pharmaceuticals, biochemistry, and organic chemistry.

Scientific Research Applications

  • Inhibitory Effects on Immune-Activated Nitric Oxide Production : A study by Jansa et al. (2014) highlighted that 5-substituted 2-amino-4,6-dichloropyrimidines, a class related to 2-Amino-5-bromopyrimidine, effectively inhibit immune-activated nitric oxide production, with 5-fluoro-2-amino-4,6-dichloropyrimidine being particularly effective (Jansa et al., 2014).

  • Marine Organism Pharmacology : Amino-5-bromopyrrolo(2,3-dlpyrimidine), closely related to this compound, is identified as a pharmacologically active constituent in marine organisms (Kazla et al., 1983).

  • Synthesis of Pyrrolo[2,3-d]pyrimidines : Research by Melik-Ogandzhanyan et al. (1982) demonstrates that bromine, an element in this compound, is useful for synthesizing pyrrolo[2,3-d]pyrimidines, depending on the substituent attached to the amino group (Melik-Ogandzhanyan et al., 1982).

  • Preparation of β-amino-5-pyrimidinepropanoic Acid Derivatives : A method for preparing β-amino-5-pyrimidinepropanoic acid and its derivatives, useful in peptide and peptidomimic synthesis, was demonstrated by Bovy and Rico (1993) (Bovy & Rico, 1993).

  • Structural Diversity in Ag(I) Complexes : Wu et al. (2011) studied Ag(I) complexes containing 2-amino-5-halopyrimidine, noting diverse structural diversity in their assembly (Wu et al., 2011).

  • Color Reaction with Metallic Ions : Zhao-hua (2009) synthesized 2-(5-bromopyrimidineazo) hydroquinone, which exhibits a color reaction with various metallic ions (Zhao-hua, 2009).

  • Antiproliferative Activity against Cancer Cell Lines : A study on new pyrimidine derivatives, including those similar to this compound, showed moderate to strong antiproliferative activity against human liver, colon cancer, and breast cancer cell lines (Awad et al., 2015).

  • Synthesis and Structure in Coordination Chemistry : Prince and Turnbull (1997) investigated the synthesis and structure of (this compound)Bromocopper(I), crystallizing as small orange blocks forming a coordination polymer (Prince & Turnbull, 1997).

  • Palladium-Catalyzed C-C Coupling : Verbitskiy et al. (2013) explored microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) in 5-bromopyrimidine, leading to the production of 5-(het)aryl substituted pyrimidines (Verbitskiy et al., 2013).

  • VUV Photoabsorption Spectroscopy : Mendes et al. (2021) studied the excited states of bromopyrimidines, including 2- and 5-bromopyrimidine, through VUV photoabsorption spectroscopy and theoretical calculations, revealing broad absorption bands (Mendes et al., 2021).

Safety and Hazards

2-Amino-5-bromopyrimidine is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, and personal protective equipment should be worn when handling this chemical .

Future Directions

While specific future directions for 2-Amino-5-bromopyrimidine are not mentioned in the search results, it is worth noting that the compound has potential applications in the synthesis of various chemical compounds . Its use as a reagent for labeling of model reducing-end oligosaccharides via reductive amination suggests potential applications in biochemical research and industry .

Properties

IUPAC Name

5-bromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRHPPKWXSNZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998719
Record name 5-Bromopyrimidin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7752-82-1
Record name 2-Amino-5-bromopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7752-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromopyrimidine
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Record name 5-Bromopyrimidin-2(1H)-imine
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Record name 2-Amino-5-bromopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for 2-amino-5-bromopyrimidine?

A1: this compound has the molecular formula C4H4BrN3 and a molecular weight of 174.01 g/mol []. Its structure has been characterized using X-ray crystallography [], and spectroscopic data like IR, NMR, and UV-Vis can be found in various research articles that utilize this compound as a starting material.

Q2: How does this compound interact with metal ions?

A2: this compound can act as a ligand, coordinating to metal ions through its nitrogen atoms. Research shows it forms complexes with copper(I) bromide [], copper(II) halides [], and tetrahalometallates of cobalt and zinc []. These interactions often result in the formation of coordination polymers with diverse structural arrangements [, , , ].

Q3: How does halogen bonding influence the supramolecular assembly of this compound derivatives?

A3: Studies on bromo-substituted trezimides and tennimides derived from this compound reveal the significance of halogen bonding in their supramolecular assembly []. Short C–Br⋯Ocarbonyl and C–Br⋯Naromatic halogen bonds, often accompanied by C–Br⋯H/π(arene) contacts, drive the formation of one-dimensional halogen-bonded chains [].

Q4: What are the common synthetic routes for preparing this compound?

A4: A common approach for synthesizing this compound involves the reaction of dicyandiamide with 1-bromo-1-acetyl-3,3-propylene dichloride, followed by hydrogenation and reduction steps []. Alternative methods, including a simplified procedure that avoids the use of liquid bromine, acidic solvents, and high temperatures, have also been reported [, ].

Q5: Are there any applications of this compound in the synthesis of biologically relevant molecules?

A5: Yes, this compound serves as a valuable precursor in the multi-step synthesis of GDC-0980, a potent PI3K/mTOR inhibitor []. Additionally, it acts as a starting material for the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites, which are valuable tools for investigating the role of cytosine in RNA function [].

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